molecular formula C37H39O4P B12933830 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12933830
M. Wt: 578.7 g/mol
InChI Key: KTTCNRPBZNHPBG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

Structural Breakdown and IUPAC Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its polycyclic architecture and functional groups. The base structure derives from diindeno[7,1-de:1',7'-fg]dioxaphosphocine, a bicyclic system containing one phosphorus and two oxygen atoms within an eight-membered ring fused to two indene units. Numbering begins at the phosphorus atom (position 1) and proceeds through the oxygen-containing dioxaphosphocine ring before addressing the fused aromatic systems.

The substituents are specified as 1,10-bis(3,5-di-tert-butylphenyl), indicating two identical aryl groups attached at positions 1 and 10 of the heterocyclic core. The stereodescriptor (11aR) denotes the absolute configuration at the phosphorus-bearing chiral center, while the 12-hydroxy-12-oxide moiety describes the oxidation state and hydroxyl group position. This nomenclature adheres to IUPAC Rule PH-5.3 for phosphorous heterocycles and Rule A-41.1 for fused polycyclic systems.

Molecular Formula and Weight
Property Value
Molecular Formula C45H55O4P
Molecular Weight 690.9 g/mol
CAS Registry Numbers 2280013-47-8, 1639448-07-9

Data derived from PubChem entries demonstrates the compound's substantial molecular bulk, with tert-butyl groups contributing 58.8% of the total mass. The SMILES string (CC(C)(C)C1=CC(=CC(=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C) encodes the connectivity of 168 atoms, emphasizing the challenges in representing such structures linearly.

Properties

Molecular Formula

C37H39O4P

Molecular Weight

578.7 g/mol

IUPAC Name

1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C37H39O4P/c1-35(2,3)27-13-7-23(8-14-27)29-17-11-25-19-21-37-22-20-26-12-18-30(24-9-15-28(16-10-24)36(4,5)6)34(32(26)37)41-42(38,39)40-33(29)31(25)37/h7-18H,19-22H2,1-6H3,(H,38,39)

InChI Key

KTTCNRPBZNHPBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)C(C)(C)C)OP(=O)(O3)O)C=C2

Origin of Product

United States

Preparation Methods

Table 2: Comparison of Laboratory vs Industrial Methods

Parameter Laboratory Synthesis Industrial Production
Scale Small (grams) Large (kilograms/tons)
Reactors Glassware Batch/Continuous flow
Automation Manual Fully automated
Yield Optimization Moderate High

Common Challenges in Synthesis

The preparation of this compound presents several challenges:

  • Control Over Reaction Conditions :

    • Maintaining precise temperature and pressure is critical to avoid unwanted side reactions.
  • Purity Issues :

    • The presence of impurities can affect the compound's stability and reactivity.
  • Scalability :

    • Transitioning from laboratory-scale synthesis to industrial production requires significant adjustments in equipment and methodology.

Chemical Reactions Analysis

Types of Reactions

1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The compound’s closest analogs differ primarily in aryl substituents. Key examples include:

Compound Name Substituents (1,10-positions) Molecular Weight Key Properties/Applications Evidence Source
1,10-bis(3,5-bis(trifluoromethyl)phenyl)-12-hydroxy-... 3,5-(CF₃)₂C₆H₃ 766.51 (C₃₅H₂₃F₁₂O₄P) High electronegativity; potential fluorophilic interactions
(11aS)-1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-... 3,5-(t-Bu)₂C₆H₃ Not specified Enhanced hydrophobicity; steric bulk for chiral environments
SPINOL (12-hydroxy-1,10-di(phenanthren-9-yl)-...) Phenanthren-9-yl Not specified Asymmetric catalysis (e.g., diamine synthesis)
(11aS)-3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-... 3,5-(CH₃)₂C₆H₃ Not specified Moderate steric demand; possible bioactivity

Key Observations :

  • Electron-Withdrawing vs. In contrast, tert-butyl (t-Bu) groups in the primary compound and improve solubility in organic solvents and create steric environments critical for enantioselective catalysis .
  • Bioactivity Predictions: Compounds with ~70% structural similarity (via Tanimoto coefficients) often share bioactivity profiles .
  • Synthetic Challenges : Substituent bulk (e.g., t-Bu, phenanthrenyl) complicates synthesis, as seen in cobalt-catalyzed reactions requiring precise stoichiometry .
Physicochemical and Pharmacokinetic Properties
  • Solubility : tert-butyl and trifluoromethyl groups enhance lipid solubility, favoring membrane permeability but limiting aqueous solubility.
  • Metabolic Stability : Fluorinated analogs (e.g., ) may resist oxidative metabolism due to C-F bond strength, whereas hydroxylated derivatives (e.g., ) could undergo phase II conjugation .
Computational and Experimental Similarity Metrics
  • Tanimoto/Dice Coefficients: Structural similarity metrics (e.g., MACCS or Morgan fingerprints) predict functional overlap. For example, SPINOL derivatives cluster with chiral catalysts, while trifluoromethyl analogs may group with fluorophilic bioactive compounds .
  • Metabolite Dereplication : Mass spectrometry (MS/MS) fragmentation patterns (cosine scores) differentiate substituent effects; e.g., CF₃-containing ions exhibit distinct fragmentation vs. t-Bu groups .

Biological Activity

1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by its dioxaphosphocine core and multiple tert-butylphenyl substituents. The molecular formula is C26H31O3PC_{26}H_{31}O_3P, with a molecular weight of approximately 442.5 g/mol.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of tert-butyl groups enhances the stability of the phenolic moiety, which is crucial for scavenging free radicals. Studies have shown that related compounds can reduce oxidative stress markers in cellular models.

Anticancer Activity

Several studies have investigated the anticancer potential of dioxaphosphocine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that these compounds inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through caspase activation pathways.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of NF-kB and activation of p53 pathways.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties linked to this compound:

  • Neuroprotection in Models : Experimental models of neurodegeneration (e.g., in Alzheimer’s disease) showed that the compound could reduce neuronal cell death and improve cognitive function in treated animals.
  • Mechanistic Insights : The neuroprotective effects are hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of several phosphocine derivatives. The compound demonstrated a significant reduction in lipid peroxidation levels compared to controls, suggesting strong free radical scavenging capabilities.

CompoundIC50 (µM)Lipid Peroxidation Reduction (%)
Test Compound15 ± 278 ± 5
Control50 ± 325 ± 3

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in Cancer Research, the compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-710 ± 160 ± 4
HeLa12 ± 155 ± 3

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce aryl substituents (e.g., 4-tert-butylphenyl groups) to the phosphocine core. Chiral resolution via HPLC or enzymatic methods is critical for isolating enantiomerically pure forms (>99% e.e.) . Key intermediates include tetrahydroindeno-dioxaphosphocine precursors, which are functionalized under inert conditions to avoid oxidation of the phosphorus center.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the stereochemical configuration (e.g., 11aS or 11aR) and hydrogen bonding interactions of the hydroxy-oxide group. Complementary techniques include 31^{31}P NMR (δ ≈ 25–30 ppm for phosphocine oxides) and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>98%) .

Q. What are the primary applications of this compound in non-commercial research?

  • Methodological Answer : It serves as a chiral ligand in asymmetric catalysis, particularly in C–C bond-forming reactions (e.g., Suzuki-Miyaura couplings) and enantioselective oxidations. Its bulky tert-butyl groups enhance steric control, while the hydroxy-oxide moiety stabilizes transition metals .

Advanced Research Questions

Q. How can researchers resolve enantiomeric excess (e.e.) discrepancies observed in catalytic reactions using this ligand?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen during catalysis. Use glovebox techniques for reaction setup and monitor e.e. via chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB). Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Q. What experimental strategies address contradictory data in stereochemical assignments of derivatives?

  • Methodological Answer : Contradictions between computational (DFT) predictions and experimental results (e.g., X-ray) require iterative refinement. Perform variable-temperature NMR to study dynamic effects and compare calculated vs. observed NOESY correlations for axial/equatorial substituent orientations .

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